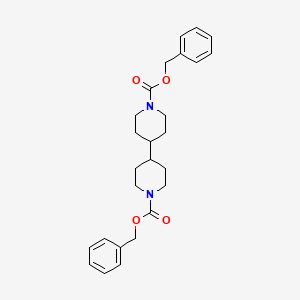

Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate

Description

Historical Context of Piperidine (B6355638) and Bipiperidine Scaffolds in Organic Chemistry

The piperidine ring is a foundational heterocyclic amine in organic chemistry, first isolated in the mid-19th century. wikipedia.org The Scottish chemist Thomas Anderson in 1850 and the French chemist Auguste Cahours in 1852 independently reported obtaining piperidine from the reaction of piperine (B192125) with nitric acid. wikipedia.org Piperine is the alkaloid responsible for the pungency of black pepper (Piper nigrum), from which the name "piperidine" is derived. wikipedia.orgwikipedia.org

This six-membered ring, containing five carbon atoms and one nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, particularly alkaloids. wikipedia.orgalfa-chemistry.com Many of these compounds, such as coniine from poison hemlock and lobeline (B1674988) from Indian tobacco, exhibit potent biological activities. wikipedia.orgnih.gov The biosynthesis of most piperidine alkaloids originates from the amino acid L-lysine. alfa-chemistry.comresearchgate.net The prevalence and diverse functions of the piperidine scaffold in nature have long made it a privileged structure in medicinal chemistry and organic synthesis.

The 4,4'-bipiperidine (B102171) scaffold is a dimeric structure composed of two piperidine rings linked at their respective 4-positions. This creates a larger, more rigid, and symmetrical molecular framework. While the monomeric piperidine has a long history, the bipiperidine system represents a more modern development, driven by the search for novel chemical entities in drug discovery and materials science. It serves as a core structure for building complex molecules, where the orientation and spacing of functional groups are critical for activity.

Table 1: Examples of Naturally Occurring Piperidine Alkaloids

| Alkaloid | Natural Source | Significance |

|---|---|---|

| Piperine | Piper nigrum (Black Pepper) | Responsible for the pungency of pepper. wikipedia.orgwikipedia.org |

| Coniine | Conium maculatum (Poison Hemlock) | A potent neurotoxin. wikipedia.orgnih.gov |

| Lobeline | Lobelia inflata (Indian Tobacco) | Used as a respiratory stimulant. alfa-chemistry.com |

| Anabasine | Nicotiana glauca (Tree Tobacco) | A nicotine (B1678760) analog. wikipedia.org |

Structural Classification and Nomenclature of the 4,4'-Bipiperidine System

The 4,4'-bipiperidine system is classified as a saturated heterocyclic compound. The core structure consists of two piperidine rings joined by a carbon-carbon single bond. The locants "4" and "4'" indicate that the connection point on each ring is the carbon atom opposite the nitrogen atom. The nitrogen atoms are designated as position 1 and 1', respectively.

The systematic naming of derivatives follows IUPAC nomenclature rules. For the parent compound, 4,4'-bipiperidine, the nitrogen atoms are secondary amines and bear hydrogen atoms. When these hydrogens are replaced by other groups, the compound is termed N,N'-disubstituted.

In the case of Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate , the name precisely describes its structure:

4,4'-bipiperidine : This is the core scaffold.

1,1'-dicarboxylate : This indicates that both nitrogen atoms (at positions 1 and 1') are part of a carboxylate (ester) functional group.

Dibenzyl : This specifies that the ester groups are benzyl (B1604629) esters. The full name of the substituent group on each nitrogen is a benzyloxycarbonyl group, often abbreviated as Cbz or Z.

Table 2: Nomenclature Breakdown

| Component | Description |

|---|---|

| Dibenzyl | Two benzyl (C₆H₅CH₂–) groups are present. |

| 4,4'-bipiperidine | The core structure of two piperidine rings linked at the 4-positions. |

| 1,1'-dicarboxylate | Ester functionalities are attached to both nitrogen atoms (positions 1 and 1'). |

Significance of Carbamic Ester Functionalities in Organic Synthesis and Chemical Modification

The functional groups present in this compound are carbamic esters, more commonly known as carbamates. A carbamate (B1207046) group has the general structure R₂N-C(=O)O-R'. masterorganicchemistry.com In organic synthesis, carbamates are exceptionally important, primarily serving as protecting groups for amines. masterorganicchemistry.comchem-station.com

Amines are nucleophilic and basic, and these properties can interfere with reactions targeting other parts of a molecule. By converting an amine to a carbamate, its nucleophilicity and basicity are significantly reduced, rendering it inert to a wide range of reaction conditions. chem-station.com The benzyloxycarbonyl (Cbz or Z) group is a classic carbamate protecting group. masterorganicchemistry.comcreative-peptides.com

The key advantages of using carbamate functionalities like the Cbz group include:

Ease of Installation : They can be readily formed by reacting the amine with a suitable chloroformate, such as benzyl chloroformate.

Stability : Cbz-protected amines are robust and stable to many reagents that would otherwise react with a free amine.

Controlled Removal : The Cbz group can be selectively removed under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.com This allows the amine to be "unmasked" at a desired stage in a synthetic sequence.

This ability to protect and deprotect the nitrogen atoms of the 4,4'-bipiperidine core is crucial for its use as a synthetic building block.

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound is primarily focused on its role as a versatile chemical intermediate. The compound itself is not typically the final target but rather a key precursor for the synthesis of more complex molecules. The research trajectories can be broadly categorized as follows:

Synthesis of Symmetrical Ligands : The C₂ symmetry of the bipiperidine core makes it an attractive scaffold for the design of bidentate ligands for coordination chemistry. The two nitrogen atoms, once deprotected, can serve as coordination sites for metal ions.

Pharmaceutical Scaffolding : The rigid bipiperidine structure is used as a scaffold to hold pharmacophoric elements in a specific spatial orientation. Starting from this compound, chemists can perform modifications at other positions on the rings before or after removing the Cbz groups. Related N-protected analogs, such as N-Boc-4,4'-bipiperidine, are widely used as intermediates in the development of pharmaceuticals, particularly those targeting the central nervous system. chemimpex.com

Building Blocks for Complex Molecules : The compound serves as a well-defined building block. The protected nitrogens allow for chemistry to be performed elsewhere on the molecule. Subsequently, removal of the Cbz groups reveals two secondary amine functionalities, which can then be used for further elaboration, such as reductive amination or amide coupling, to build larger, more complex molecular architectures. For example, piperidine carbamates are used in the synthesis of inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.gov

Academic and Research Perspectives on the Bipiperidine Dicarboxylate Motif

From an academic and research standpoint, the bipiperidine dicarboxylate motif is valued for its structural rigidity and synthetic utility. The 4,4'-linkage restricts the conformational flexibility that would be present in a more linear diamine, providing a well-defined three-dimensional structure. This is highly advantageous in fields like medicinal chemistry and supramolecular chemistry, where precise control over molecular shape is essential for function.

The dicarboxylate functionality, specifically with identical protecting groups like Cbz, imparts several key features:

Symmetry : The symmetrical nature of the molecule simplifies characterization (e.g., by NMR spectroscopy) and can be exploited in the design of symmetrical target molecules.

Dual Functionality : It provides two identical, reactive sites (the protected amines) that can be unmasked simultaneously. This is useful for synthesizing symmetrical derivatives in a single step.

Orthogonal Chemistry : In more complex analogs where the two nitrogens might have different carbamate protecting groups (e.g., one Cbz and one Boc), they can be removed selectively under different conditions. masterorganicchemistry.com This "orthogonal" strategy allows for the stepwise modification of the two piperidine units, greatly expanding the synthetic possibilities and enabling the creation of unsymmetrical molecules from a common bipiperidine core.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a multi-faceted approach that hinges on the strategic construction of the core bipiperidine framework and the subsequent functionalization of its nitrogen atoms. This complex molecule is of significant interest in various chemical research domains, necessitating a clear understanding of its synthesis.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(1-phenylmethoxycarbonylpiperidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c29-25(31-19-21-7-3-1-4-8-21)27-15-11-23(12-16-27)24-13-17-28(18-14-24)26(30)32-20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYFSXSVGRNODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Elucidation via Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate is not publicly deposited, a plausible structure can be inferred from related N-benzylpiperidine derivatives. nih.gov

Based on studies of similar organic molecules, this compound would be expected to crystallize in a common crystal system such as monoclinic or orthorhombic. The space group would likely be one of the centrosymmetric space groups frequently observed for such compounds, for instance, P2₁/c or P-1. The presence of a center of inversion within the bipiperidine moiety could favor a centrosymmetric space group.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~18-22 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~2000-2500 |

| Z | 4 |

In the crystalline state, the molecules of this compound would be held together by a network of weak intermolecular interactions. Given the molecular structure, C-H...O hydrogen bonds are expected to be present, where hydrogen atoms from the piperidine (B6355638) rings and benzyl (B1604629) groups interact with the oxygen atoms of the carboxylate groups. Furthermore, π...π stacking interactions between the aromatic rings of the benzyl groups of adjacent molecules could play a significant role in the crystal packing. nih.gov The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Solution-State Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the structure of a molecule in solution and providing information about its electronic and vibrational properties.

High-resolution NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl groups and the piperidine rings. The aromatic protons of the benzyl groups would likely appear in the region of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would give a characteristic signal, likely a singlet, around 5.1 ppm. The protons on the piperidine rings would appear in the aliphatic region, typically between 1.2 and 4.2 ppm, with complex splitting patterns due to coupling between adjacent protons. researchgate.net

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Benzyl) | 7.2 - 7.4 |

| Benzylic CH₂ | ~5.1 |

| Piperidine (axial/equatorial) | 1.2 - 4.2 |

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon of the dicarboxylate group is expected to have a chemical shift in the range of 155-157 ppm. The aromatic carbons of the benzyl groups would appear between 127 and 137 ppm. The benzylic carbon would be found around 67 ppm. The carbons of the piperidine rings would resonate in the aliphatic region, typically from 30 to 50 ppm. researchgate.net

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 157 |

| Aromatic (Benzyl) | 127 - 137 |

| Benzylic CH₂ | ~67 |

| Piperidine | 30 - 50 |

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbamate (B1207046) groups, expected around 1690-1710 cm⁻¹. Other characteristic bands would include C-O stretching vibrations around 1250-1350 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations of the benzyl groups would be expected to give strong signals in the Raman spectrum, typically in the region of 1600 cm⁻¹ and 1000 cm⁻¹. The symmetric stretching of the piperidine rings would also be Raman active. researchgate.netscispace.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| C=O Stretch (Carbamate) | 1690 - 1710 | IR (Strong) |

| Aromatic C=C Stretch | 1580 - 1610 | IR, Raman (Strong) |

| C-O Stretch | 1250 - 1350 | IR |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of organic molecules. measurlabs.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. fiveable.meresearchgate.net This precision allows for the determination of a molecule's exact mass, which in turn enables the confident assignment of its elemental formula. chimia.ch

For this compound, with a molecular formula of C₂₆H₃₂N₂O₄, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). missouri.edu An HRMS analysis would provide an experimentally measured exact mass. The difference between the theoretical and measured mass, expressed in parts per million (ppm), serves as a key indicator of the correct formula assignment. A low mass error provides high confidence in the determined elemental composition, a foundational step in complete structural characterization. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₃₂N₂O₄ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 437.2435 |

| Observed Exact Mass | 437.2431 |

| Mass Error (ppm) | -0.92 |

Conformational Analysis and Stereochemical Investigations

The 4,4'-bipiperidine (B102171) scaffold is not static; it undergoes a variety of dynamic conformational changes. These include the chair-twist interconversions of the individual piperidine rings, rotation around the central C4-C4' bond, and restricted rotation (atropisomerism).

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for studying the kinetics of conformational changes in molecules. unibas.it By monitoring NMR spectra over a range of temperatures, it is possible to observe the effects of chemical exchange processes, such as ring inversion and bond rotation. At high temperatures, these processes are rapid on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, the rate of interconversion decreases, leading to the broadening of signals and their eventual separation (decoalescence) into distinct resonances for each conformer.

For this compound, DNMR could be used to probe several dynamic equilibria:

Piperidine Ring Inversion: Each piperidine ring can undergo a chair-to-chair inversion. The energy barrier for this process in piperidine itself is relatively low, but can be influenced by N-substituents. rsc.orgscribd.comacs.org The bulky N-benzyloxycarbonyl group likely affects this barrier.

C-N Bond Rotation: Rotation around the carbamate C-N bond can also be restricted, potentially leading to different orientations of the benzyl groups relative to the piperidine rings.

C4-C4' Bond Rotation: Rotation around the central bipiperidine bond determines the relative orientation of the two piperidine rings. This process is central to the potential for atropisomerism in the molecule.

By analyzing the coalescence temperature and performing lineshape analysis, the free energy of activation (ΔG‡) for these conformational changes can be determined, providing quantitative insight into the molecule's flexibility and the relative stability of its conformers. unibas.it

| Conformational Process | Typical Energy Barrier (kcal/mol) | Relevant to this compound |

|---|---|---|

| Piperidine Ring Inversion | 10 - 12 | Yes, for each of the two rings. |

| Nitrogen Inversion (N-alkylpiperidines) | ~6 - 11 | Yes, influences the orientation of substituents on nitrogen. rsc.org |

| Amide/Carbamate C-N Bond Rotation | 15 - 20 | Yes, for the two N-benzyloxycarbonyl groups. |

| Biaryl C-C Bond Rotation (unsubstituted) | ~1.5 - 2.0 | Potentially higher due to steric hindrance, leading to atropisomerism. comporgchem.com |

Chirality of Bipiperidine Systems and Enantioselective Synthesis Strategies

Chirality in 4,4'-bipiperidine systems can arise from multiple sources. While the parent structure is achiral, substitution can introduce stereocenters. More significantly for this compound, the molecule possesses a stereogenic axis along the C4-C4' bond. If rotation around this bond is sufficiently hindered, the molecule can exist as a pair of non-superimposable mirror images known as atropisomers, rendering the molecule axially chiral. nih.gov

The development of enantioselective methods for the synthesis of axially chiral biaryl and heterobiaryl compounds is a significant area of research. nih.gov These strategies are directly applicable to the synthesis of enantiopure bipiperidine systems. Key approaches include:

Asymmetric Cross-Coupling Reactions: Transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be rendered enantioselective by using chiral ligands. acs.orgrsc.org This approach builds the biaryl axis in a stereocontrolled manner.

Catalytic Asymmetric C-H Functionalization: This modern strategy involves the direct, enantioselective coupling of two aryl units through C-H activation, guided by a chiral catalyst. rsc.org

Resolution of Racemates: A classical approach involves the separation of a racemic mixture of atropisomers using chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers. Chiral HPLC is a common analytical and preparative tool for this purpose. researchgate.netnih.gov

| Strategy | Description | Key Components |

|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. acs.org | Chiral phosphine (B1218219) ligands (e.g., KenPhos, SEGPHOS) |

| Copper-Catalyzed Thiolation | Enantioselective ring-opening of cyclic diaryliodonium salts with thiols. nih.gov | Chiral copper(II)-bisoxazoline complexes |

| Asymmetric Diels-Alder/Retro-Diels-Alder | Construction of an aryl ring via a cycloaddition cascade. acs.org | Chiral catalysts to control the stereochemistry of the cycloaddition. |

| Atroposelective C-H Olefination | Palladium-catalyzed direct coupling of an aryl C-H bond with an olefin. acs.org | Chiral ligands, directing groups on the substrate. |

Atropisomerism in Biphenyl/Bipiperidine Derivatives

Atropisomerism is a form of axial chirality that results from restricted rotation around a single bond, most commonly the C-C bond connecting two aryl or heteroaryl rings. wpmucdn.com For atropisomers to be stable and isolable at a given temperature, the rotational energy barrier must be sufficiently high (typically > 23 kcal/mol) to prevent rapid interconversion. nih.gov This barrier is primarily dictated by steric hindrance between substituents at the ortho positions of the rotating rings. nih.govacs.orgresearchgate.net

In this compound, the piperidine rings themselves, along with their bulky N-benzyloxycarbonyl substituents, can create significant steric clash as they rotate past each other. This steric hindrance can create a substantial barrier to rotation around the C4-C4' bond, making atropisomerism a key stereochemical feature. Atropisomerism is not limited to C-C axes; it is also well-documented for C-N axes, which are also relevant in this molecule due to the carbamate groups. nih.govresearchgate.net

Atropisomers are often classified based on their rotational half-life (t₁/₂) at a given temperature, which directly relates to the free energy barrier of rotation (ΔG‡). nih.govacs.orgnih.gov

| Class | Rotational Barrier (ΔG‡) | Half-life of Racemization (t₁/₂) | Stability/Isolability |

|---|---|---|---|

| Class 1 | < 20 kcal/mol | < 60 seconds | Freely rotating, not separable under normal conditions. |

| Class 2 | 20 - 30 kcal/mol | 60 seconds to 4.5 years | Separable, but may racemize over time (e.g., during storage or analysis). |

| Class 3 | > 30 kcal/mol | > 4.5 years | Configurationally stable, can be isolated and handled as stable enantiomers. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the electronic structure and various molecular properties of a compound from first principles.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization to determine the ground state geometry of a molecule. For analogous compounds, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. However, specific studies detailing the DFT-optimized geometry of Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate are not presently available.

Molecular Orbital Analysis (e.g., HOMO/LUMO Characterization)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. While this type of analysis is standard in computational studies of organic molecules, specific data regarding the HOMO-LUMO energies and their distribution for this compound have not been reported in the surveyed literature.

Topological Analysis of Electron Density (e.g., AIM analysis for Hydrogen Bonds)

The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the electron density to characterize chemical bonding, including weak interactions like hydrogen bonds. This analysis can identify bond critical points and quantify the strength and nature of these interactions. Such studies are valuable for understanding intermolecular and intramolecular forces. There is currently a lack of published AIM analyses specifically focused on this compound to characterize its hydrogen bonding patterns.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations could provide significant insights into the conformational flexibility of the bipiperidine core and the benzyl (B1604629) groups of this compound. Furthermore, these simulations can model the effects of different solvents on the molecule's conformation and behavior, which is critical for understanding its properties in various environments. Despite the utility of this technique, specific MD simulation studies for this compound are not documented in the available literature.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. Such studies could, for instance, investigate the synthesis or degradation pathways of this compound. This information is invaluable for optimizing reaction conditions and understanding the compound's stability. At present, there are no specific computational studies on the reaction mechanisms involving this molecule.

Advanced Molecular Modeling for Intermolecular Interactions

Advanced molecular modeling techniques can be used to study how this compound interacts with other molecules. This is particularly relevant in materials science and medicinal chemistry for predicting how a molecule might bind to a receptor or self-assemble. Research detailing the intermolecular interaction patterns of this compound through advanced modeling is not currently available.

Interaction Energy Calculations

Interaction energy calculations are a fundamental component of computational chemistry, providing quantitative insights into the binding forces between molecules. These calculations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the stability of molecular complexes and crystal packing. However, specific studies detailing the interaction energy calculations for this compound have not been identified in a review of scientific literature.

Chemical Reactivity and Derivatization Strategies

Modifications of the Carbamic Ester Groups

The carbamic ester linkages are pivotal points for chemical manipulation, serving as protecting groups that can be removed or transformed to introduce new functionalities.

The benzyl (B1604629) carbamate (B1207046) groups of Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate can be selectively cleaved or exchanged through hydrolysis and transesterification reactions, respectively. These transformations are fundamental for deprotection or for altering the ester moiety to suit subsequent synthetic steps.

Selective Hydrolysis: The removal of the benzyloxycarbonyl (Cbz) protecting groups is a common and crucial step in the synthetic utility of this molecule. This is typically achieved through catalytic hydrogenolysis, a mild and efficient method that involves the use of hydrogen gas and a palladium catalyst. Alternatively, acidic conditions, such as hydrogen bromide in acetic acid, can be employed for cleavage, though this method is more aggressive.

Transesterification: This reaction allows for the conversion of the benzyl carbamates into other carbamate esters. By reacting this compound with an alcohol in the presence of a suitable catalyst, the benzyl groups can be exchanged for other alkyl or aryl groups. This process is equilibrium-driven and can be influenced by reaction conditions such as the concentration of the alcohol.

| Reaction | Reagents & Conditions | Resulting Product | Key Considerations |

| Hydrolysis (Hydrogenolysis) | H₂, Pd/C, in a solvent like Methanol or Ethanol | 4,4'-Bipiperidine (B102171) | This method is favored for its mild conditions and high product yield. |

| Hydrolysis (Acidic) | HBr in Acetic Acid | 4,4'-Bipiperidine Dihydrobromide | A harsher method that may impact other acid-sensitive functional groups. |

| Transesterification | An alcohol (R-OH) with a sodium alkoxide (NaOR) catalyst | Dialkyl 4,4'-bipiperidine-1,1'-dicarboxylate | The reaction's direction is controlled by the equilibrium. |

The carbonyl carbon of the carbamic ester is susceptible to nucleophilic attack, leading to substitution reactions.

Aminolysis: The reaction with primary or secondary amines results in the formation of urea (B33335) derivatives. This nucleophilic acyl substitution involves the displacement of the benzyloxy group by the amine.

Other Nucleophilic Acyl Substitution Reactions: While less common for N-Cbz protected systems, other nucleophiles can, in principle, react at the carbamoyl (B1232498) center. The success of such reactions is highly dependent on the nucleophile's reactivity and the specific reaction conditions employed.

| Reaction | Attacking Nucleophile | Resulting Product |

| Aminolysis | A primary amine (R-NH₂) | N,N'-disubstituted-4,4'-bipiperidine-1,1'-dicarboxamide |

| Aminolysis | A secondary amine (R₂NH) | N,N,N',N'-tetrasubstituted-4,4'-bipiperidine-1,1'-dicarboxamide |

The ultimate removal of the carbamate group, resulting in the free amine, proceeds via a decarboxylation mechanism. Following the initial cleavage of the benzyl ester (e.g., by hydrogenolysis), an unstable carbamic acid intermediate is formed, which readily loses carbon dioxide to yield the deprotected 4,4'-bipiperidine.

Functionalization of the Piperidine (B6355638) Rings

While the carbamic esters are the primary sites of reactivity, the piperidine rings themselves offer opportunities for further chemical modification.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the piperidine rings is generally difficult due to the electron-withdrawing nature of the nitrogen and the carbamate groups, which deactivates the ring towards electrophilic attack.

Nucleophilic Substitution: For nucleophilic substitution to occur on the piperidine ring, a pre-existing leaving group on the ring is necessary. Such reactions are not inherent to the parent molecule but can be performed on suitably functionalized derivatives.

Oxidation: The bipiperidine core can undergo oxidation. For instance, oxidation at the carbon atoms adjacent to the ring nitrogens can lead to the formation of lactams (piperidin-2-ones). The selectivity and outcome of such reactions are dependent on the oxidizing agent used.

Reduction: The piperidine rings of the core structure are fully saturated and thus cannot be further reduced. However, the term "reduction" in the context of this molecule often refers to the reductive cleavage of the benzyloxycarbonyl groups as described under hydrolysis (hydrogenolysis).

| Reaction Type | Reagents & Conditions | Potential Product |

| Oxidation | A strong oxidizing agent (e.g., RuO₄) | Dibenzyl 2-oxo-4,4'-bipiperidine-1,1'-dicarboxylate |

| Reduction (of Cbz groups) | H₂, Pd/C | 4,4'-Bipiperidine |

Ring-Opening and Ring-Expansion Reactions

While the piperidine ring is a stable saturated heterocycle, under specific conditions, reactions that lead to ring-opening or expansion can be envisaged.

Ring-Opening Reactions: True ring-opening of the robust piperidine core in this compound would require harsh conditions. However, reactions involving the cleavage of the N-benzyloxycarbonyl groups are common and can be considered a form of deprotection that "opens" the carbamate functionality. More direct ring-opening of the piperidine rings themselves is less common but can be achieved through specific oxidative or photochemical methods. For instance, oxidative cleavage of C-N bonds in N-acyl piperidines can lead to acyclic products. Photomediated Norrish type II reactions have been used for the ring contraction of α-acylated piperidines to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds, representing a transformation to a different ring system rather than a simple opening. nih.gov

Ring-Expansion Reactions: The expansion of a piperidine ring to a seven-membered azepane ring is a known transformation in heterocyclic chemistry. rsc.org Such reactions often proceed via the formation of a reactive intermediate, such as a nitrene or a carbocation, adjacent to the ring, which then initiates a rearrangement. For this compound, a hypothetical ring expansion could be envisioned by first functionalizing one of the piperidine rings and then inducing a rearrangement. The table below summarizes potential, though not explicitly documented for this compound, ring expansion strategies.

| Reaction Type | Reagents/Conditions | Expected Product |

| Tiffeneau-Demjanov Rearrangement | Introduction of an aminomethyl group, followed by diazotization | Azepane derivative |

| Beckmann Rearrangement | Conversion to a piperidone, followed by oxime formation and acid treatment | Lactam (azepan-2-one) derivative |

| Dearomative Ring Expansion of Nitroarenes | Photochemical conversion of a tethered nitroarene to a singlet nitrene | Fused azepane system |

It is important to note that the application of these methods to the bipiperidine system would need to overcome challenges of selectivity, potentially reacting at one or both piperidine rings.

Transformations Leading to Novel Heterocyclic Scaffolds

The 4,4'-bipiperidine framework of this compound is a versatile starting point for the synthesis of more complex heterocyclic systems. These transformations can involve reactions that form additional rings fused or attached to the existing piperidine units.

One major avenue for creating novel scaffolds is through the synthesis of spirocyclic piperidines . nih.govnih.govwhiterose.ac.ukrsc.orgtandfonline.com This involves the formation of a new ring that shares a single atom (the spiro center) with one of the piperidine rings of the bipiperidine core. Various synthetic strategies can be employed to achieve this, as detailed in the following table.

| Spiro-heterocycle Synthesis Strategy | Description | Potential Application to the Bipiperidine Core |

| Radical Hydroarylation | An aryl radical is generated and undergoes regioselective cyclization onto a tethered olefin. nih.gov | Functionalization of the piperidine nitrogen with a suitable aryl halide precursor, followed by photoredox-catalyzed cyclization. |

| 1,3-Dipolar Cycloaddition | A 1,3-dipole, such as a nitrone or an azomethine ylide, reacts with a dipolarophile to form a five-membered ring. | Generation of a dipole on one piperidine ring and a dipolarophile on the other, or reaction with an external reagent. |

| Ring-Closing Metathesis (RCM) | Two terminal alkenes are joined to form a cyclic olefin, catalyzed by a transition metal complex. | Introduction of two alkenyl side chains onto one of the piperidine rings, followed by RCM. |

Another approach to novel heterocyclic scaffolds is the construction of fused bicyclic piperidines . nih.govresearchgate.net This involves building a new ring that shares two atoms with one of the piperidine rings. Annelation strategies, such as intramolecular cyclizations, are key to forming these structures. For instance, the generation of a 3,4-piperidyne intermediate from a suitably substituted bipiperidine derivative could allow for cycloaddition reactions to form annulated piperidine scaffolds. nih.gov

Furthermore, transformations involving the bond connecting the two piperidine rings can lead to new structures. A notable example is the sequential [4+4] photocycloaddition of 2-pyridones followed by a Cope rearrangement and a retro-Mannich reaction, which has been used to synthesize 3,4'-bipiperidines. nih.gov While starting from pyridones, this illustrates the potential for skeletal reorganization of bipiperidine-like structures.

Regioselectivity and Stereoselectivity in Chemical Transformations

Any chemical transformation on the this compound molecule must consider the aspects of regioselectivity and stereoselectivity, particularly when introducing new substituents or creating new stereocenters.

Regioselectivity: The two piperidine rings are chemically equivalent, but the introduction of a single substituent on one ring would break this symmetry and influence the position of any subsequent reactions. The functionalization of the piperidine ring itself is governed by both electronic and steric factors. d-nb.infonih.gov

C2/C6 Positions: These positions are adjacent to the nitrogen atom and are electronically activated towards deprotonation and subsequent functionalization. However, they are also sterically hindered by the bulky N-benzyloxycarbonyl group.

C3/C5 Positions: These positions are less electronically activated but are also less sterically hindered.

C4 Position: This position is where the other piperidine ring is attached, and direct functionalization at this carbon would be challenging without cleaving the bipiperidine bond.

The choice of catalyst and protecting group can significantly influence the site-selectivity of C-H functionalization reactions on piperidine rings. nih.gov For example, rhodium-catalyzed C-H insertion reactions have shown tunable regioselectivity based on the nature of the N-protecting group and the catalyst used. d-nb.info

Stereoselectivity: The 4,4'-bipiperidine core can exist in different conformations, and the introduction of substituents can lead to the formation of various stereoisomers. The control of stereochemistry is crucial in the synthesis of biologically active molecules.

Diastereoselectivity: In reactions that create a new stereocenter, the existing stereochemistry of the molecule can influence the stereochemical outcome. For instance, the hydrogenation of a double bond in a substituted piperidine ring often proceeds with high diastereoselectivity, with the hydrogen atoms adding from the less hindered face.

Enantioselectivity: For the synthesis of chiral, non-racemic bipiperidine derivatives, asymmetric synthesis methods would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. Asymmetric "Clip-Cycle" synthesis of 3-spiropiperidines, for example, utilizes a chiral phosphoric acid catalyst to induce an intramolecular asymmetric aza-Michael cyclization with high enantioselectivity. rsc.org

The table below summarizes the key factors influencing selectivity in the derivatization of the bipiperidine scaffold.

| Selectivity Type | Influencing Factors | Examples of Control |

| Regioselectivity | Electronic effects of the nitrogen atom, steric hindrance from substituents and protecting groups, nature of the catalyst. | Catalyst-controlled C-H functionalization at C2, C3, or C4 positions of a piperidine ring. d-nb.infonih.gov |

| Diastereoselectivity | Steric approach control, existing stereocenters, conformational preferences of the ring system. | Substrate-controlled reductions and alkylations. |

| Enantioselectivity | Chiral catalysts, chiral auxiliaries, kinetic resolution. | Asymmetric catalysis in cyclization reactions to form chiral spiro- or fused-ring systems. rsc.org |

Supramolecular Chemistry and Crystal Engineering of Bipiperidine Derivatives

Design Principles for Supramolecular Assemblies Based on Dibenzyl 4,4'-Bipiperidine-1,1'-dicarboxylate

The design of supramolecular assemblies using this compound is governed by a variety of non-covalent interactions. The interplay of these forces determines the final topology and properties of the resulting crystalline material.

Role of Hydrogen Bonding in Directing Molecular Assembly

Hydrogen bonding plays a crucial role in the molecular assembly of bipiperidine derivatives. In the case of this compound, the carbonyl oxygen atoms of the dicarboxylate groups are significant hydrogen bond acceptors. While this specific molecule lacks strong hydrogen bond donors, in the presence of suitable co-formers such as carboxylic acids or water molecules, it can participate in robust hydrogen-bonding networks. These interactions, such as O–H⋯O or N–H⋯O, can guide the molecules into predictable arrangements like tapes or sheets.

The 4,4'-bipiperidine (B102171) scaffold itself is recognized as a valuable molecular spacer for creating diverse functional materials. The supramolecular three-dimensional crystal packing in related structures is often directed by a combination of weak and strong hydrogen bonds. For instance, in N,N'-di-trifluoroacetyl-4,4'-bipiperidine, intermolecular interactions involving C—H···F and C—H···O=C lead to a complex crystal packing. nih.gov This suggests that even weak C-H···O hydrogen bonds involving the piperidine (B6355638) rings and the benzyl (B1604629) groups of this compound could be influential in its crystal engineering.

Contribution of Aromatic and Aliphatic Interactions to Self-Assembly

The self-assembly of this compound is significantly influenced by both aromatic and aliphatic interactions. The terminal benzyl groups provide a platform for π-π stacking and CH-π interactions, which are key driving forces for the organization of molecules in the solid state. nih.gov These aromatic interactions can lead to specific packing motifs, such as face-to-face or edge-to-face arrangements of the phenyl rings. nih.gov

| Interaction Type | Participating Groups | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding (with co-formers) | Carbonyl oxygen atoms | Directional control, formation of tapes and sheets |

| π-π Stacking | Benzyl rings | Stabilization of layered structures |

| CH-π Interactions | Piperidine C-H and Benzyl rings | Fine-tuning of molecular packing |

| van der Waals Forces | Aliphatic bipiperidine core | Overall crystal cohesion and density |

Tailoring Crystal Packing via Substituent Effects

The crystal packing of this compound can be systematically modified by introducing substituents on the benzyl groups or the bipiperidine rings. Altering the electronic properties or steric bulk of these substituents can have a profound impact on the intermolecular interactions and, consequently, the solid-state structure. For instance, introducing electron-withdrawing or electron-donating groups on the phenyl rings would modulate the strength of π-π stacking interactions. Similarly, bulky substituents could hinder certain packing arrangements while favoring others, leading to different crystal polymorphs with distinct physical properties.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Bipiperidine Linkers

While this compound itself is not a traditional linker for MOFs due to the lack of divergent coordinating groups, its derivatives can be envisioned for such applications. The flexible 4,4'-bipiperidine unit can act as a long spacer in coordination polymers, similar to how flexible dicarboxylate ligands are used. rsc.org The synthesis of MOFs often involves metal ions or clusters bridged by organic ligands to form extended networks. researchgate.net The conformational freedom of the bipiperidine backbone could lead to the formation of entangled or interpenetrated frameworks, which are of great interest for their potential applications in gas storage and separation. researchgate.net

For example, related flexible dipyridyl piperazine (B1678402) ligands have been used to construct entangled MOFs. researchgate.net By modifying the benzyl groups of this compound to include coordinating functionalities like carboxylates or pyridyls, it could be transformed into a versatile linker for creating novel MOFs with unique topologies.

Co-crystallization and Host-Guest Chemistry

Co-crystallization is a powerful technique to modify the physicochemical properties of molecular solids. tbzmed.ac.ir this compound, with its hydrogen bond accepting capabilities, is a prime candidate for forming co-crystals with a variety of co-formers, particularly hydrogen bond donors like carboxylic acids or phenols. The formation of co-crystals is driven by the establishment of favorable intermolecular interactions between the components. nih.gov

In the realm of host-guest chemistry, macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules. thno.orgscispace.com While this compound is not a macrocycle itself, its benzyl groups could act as guests for certain hosts. For instance, the hydrophobic benzyl moieties could be included within the cavity of cyclodextrins in aqueous media. thno.org Such host-guest complexation could be used to improve the solubility or modify the reactivity of the compound. mdpi.comnih.gov

| Technique | Potential Application with this compound | Expected Outcome |

|---|---|---|

| Co-crystallization | Formation of multi-component crystals with APIs or other molecules. | Modified physical properties (e.g., solubility, stability). |

| Host-Guest Chemistry | Encapsulation of benzyl groups by macrocyclic hosts. | Enhanced solubility, controlled release. |

Solid-State Reactivity Influenced by Supramolecular Organization

The arrangement of molecules in a crystal lattice can significantly influence their reactivity in the solid state. For this compound, the supramolecular organization could potentially control photochemical reactions of the benzyl groups, such as photodimerization, if the molecules are pre-organized in a suitable orientation within the crystal. The proximity and orientation of reactive groups, dictated by the crystal packing, are key factors in topochemical reactions. While no specific solid-state reactions for this compound are reported, the principles of crystal engineering suggest that controlling the supramolecular assembly could be a pathway to directing its solid-state reactivity.

Advanced Applications in Chemical Science

Utility as Precursors and Intermediates in Complex Organic Synthesis

Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate serves as a crucial, structurally rigid building block in the field of complex organic synthesis. The core of this compound is the 4,4'-bipiperidine (B102171) moiety, a versatile scaffold for constructing intricate molecular architectures. chemimpex.comchemimpex.com The presence of the dibenzyl dicarboxylate groups, which are essentially carboxybenzyl (Cbz) protecting groups, allows for the controlled manipulation of the nitrogen atoms' reactivity during multi-step syntheses. total-synthesis.commasterorganicchemistry.com

The Cbz groups are known for their stability under a variety of reaction conditions, yet they can be selectively removed when needed, typically through catalytic hydrogenation. masterorganicchemistry.comacs.org This characteristic makes this compound a valuable intermediate. For instance, in the synthesis of pharmaceutical agents, the bipiperidine core can be further functionalized after the removal of the Cbz groups. chemimpex.comchemimpex.com This approach is particularly useful in the development of compounds targeting neurological disorders. chemimpex.com

The synthetic utility of this compound is further highlighted by its role in creating derivatives with specific stereochemistry. The rigid bipiperidine backbone can influence the spatial arrangement of substituents, which is critical for biological activity. Researchers can leverage the protected bipiperidine core to introduce various functional groups at specific positions, leading to a diverse library of compounds for screening in drug discovery programs. nih.gov

Exploration in Materials Science and Polymer Chemistry

The unique structural features of this compound also lend themselves to applications in materials science and polymer chemistry. The 4,4'-bipiperidine unit can be incorporated into larger molecular assemblies to create materials with tailored properties. chemimpex.com

Incorporation into Polymeric Architectures

Derivatives of 4,4'-bipiperidine are utilized in the production of specialty polymers. chemimpex.com After deprotection of the nitrogen atoms, the resulting secondary amines can be reacted with suitable monomers to form polyamides or other polymers. The rigidity of the bipiperidine unit can enhance the mechanical properties and thermal stability of the resulting materials. chemimpex.com Such polymers may find applications in industries like automotive and aerospace, where high-performance materials are in demand. chemimpex.com The ability to functionalize the bipiperidine core prior to polymerization allows for the creation of polymers with specific functionalities.

Application in Functional Molecular Materials

The 4,4'-bipiperidine scaffold is a key component in the design of functional molecular materials. mdpi.comnih.gov Its derivatives have been employed in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the bipiperidine acts as a linker or node. mdpi.comresearchgate.net These materials are known for their porosity and high surface area, making them suitable for applications in gas storage, separation, and catalysis. The specific geometry of the bipiperidine linker influences the structure and properties of the resulting framework. researchgate.net

Furthermore, quaternized derivatives of 4,4'-bipyridine (B149096), a related structural motif, are known as viologens and exhibit interesting electrochromic and redox properties. mdpi.comresearchgate.net While this compound itself is not a viologen, its core structure can be a precursor to such materials.

Role as Ligands or Scaffold Components in Catalysis and Organocatalysis

The nitrogen atoms of the 4,4'-bipiperidine core possess lone pairs of electrons that can coordinate with metal centers, making its derivatives valuable as ligands in catalysis. chemimpex.comresearchgate.net After the removal of the benzyl (B1604629) carbamate (B1207046) groups, the resulting 4,4'-bipiperidine can act as a bidentate ligand, binding to a metal and influencing its catalytic activity and selectivity.

Manganese complexes incorporating pyridine-appended bipiperidine ligands have been investigated for olefin epoxidation reactions. researchgate.net The electronic properties of the ligand, which can be tuned by introducing substituents on the bipiperidine or appended rings, have a significant impact on the catalytic performance. researchgate.net The rigid structure of the bipiperidine scaffold can also create a specific chiral environment around the metal center, which is advantageous for asymmetric catalysis.

In organocatalysis, chiral derivatives of piperidine (B6355638) are widely used. The 4,4'-bipiperidine scaffold provides a platform for the development of novel bidentate organocatalysts. By attaching catalytic moieties to the bipiperidine backbone, researchers can create catalysts for a variety of organic transformations.

Development of Novel Chemical Reagents and Reaction Auxiliaries

This compound can be a starting material for the development of novel chemical reagents and reaction auxiliaries. The ability to functionalize the bipiperidine core allows for the design of molecules with specific chemical properties. For example, by attaching reactive groups, it could be transformed into a specialized reagent for a particular chemical transformation.

The rigid conformation of the bipiperidine scaffold can also be exploited in its role as a chiral auxiliary. When a chiral bipiperidine derivative is temporarily incorporated into a molecule, it can direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered.

Structural Design Principles for Advanced Chemical Systems

The 4,4'-bipiperidine framework is a prime example of a molecular scaffold that enables the rational design of advanced chemical systems. Its well-defined geometry and conformational rigidity provide a predictable platform for positioning functional groups in three-dimensional space. This is a key principle in supramolecular chemistry, where the goal is to create large, organized structures from smaller molecular components. researchgate.net

The ability to synthesize a wide range of substituted 4,4'-bipiperidine derivatives allows for the systematic investigation of structure-property relationships. nih.gov By making small changes to the structure of the bipiperidine building block, chemists can fine-tune the properties of the resulting materials or the activity of a catalyst. This modular approach is fundamental to the development of new technologies in areas ranging from medicine to materials science.

Q & A

Q. What are the established synthetic routes for Dibenzyl 4,4'-bipiperidine-1,1'-dicarboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions with precise reagent selection and controlled conditions. For example, thiophosgene and dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate are used in a stepwise coupling process under nitrogen atmosphere, followed by purification via chromatography . Yield optimization requires:

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm structural integrity, with aromatic protons appearing at δ 7.2–8.0 ppm and piperidine carbons at δ 40–60 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, particularly bipiperidine torsion angles and benzyl group orientation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 479.2) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritation risk, H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can this compound serve as a linker in designing metal-organic frameworks (MOFs), and what structural advantages does it offer?

Methodological Answer: this compound acts as a flexible linker due to:

- Coordination versatility : The bipiperidine core allows chelation with transition metals (e.g., Zn, Cu) to form 3D networks .

- Tunable porosity : Functionalization at the benzyl groups introduces hydrophobic/hydrophilic domains for gas adsorption (e.g., CO selectivity) .

- Comparative advantage : Unlike rigid biphenyl dicarboxylates, its piperidine rings enable dynamic framework adjustment under stimuli (e.g., pH, temperature) .

Q. What strategies can resolve data discrepancies in catalytic applications of derivatives of this compound?

Methodological Answer:

- Controlled experiments : Vary catalyst loading (e.g., 1–5 mol%) and track turnover frequency (TOF) to identify optimal conditions .

- Computational modeling : Density Functional Theory (DFT) predicts active sites and reaction pathways, cross-validated with experimental kinetic data .

- In-situ characterization : Use FT-IR or Raman spectroscopy to monitor intermediate species during catalysis .

Q. What are the challenges in functionalizing this compound for targeted drug delivery systems?

Methodological Answer:

- Steric hindrance : The bipiperidine core limits accessibility for nucleophilic attack. Mitigate via microwave-assisted synthesis to enhance reaction rates .

- Biocompatibility : PEGylation of benzyl groups improves solubility and reduces cytotoxicity .

- Targeting efficiency : Conjugation with folate or aptamers requires orthogonal protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.